Gln-Tyr

Description

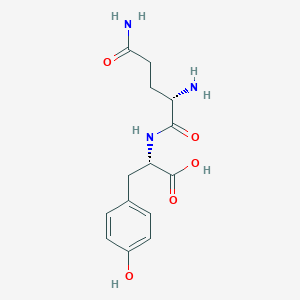

Structure

3D Structure

Properties

CAS No. |

457662-02-1 |

|---|---|

Molecular Formula |

C14H19N3O5 |

Molecular Weight |

309.32 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C14H19N3O5/c15-10(5-6-12(16)19)13(20)17-11(14(21)22)7-8-1-3-9(18)4-2-8/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 |

InChI Key |

KGNSGRRALVIRGR-QWRGUYRKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)N)O |

physical_description |

Solid |

Origin of Product |

United States |

Structural Characterization and Conformational Dynamics of Gln Tyr

Computational Approaches to Gln-Tyr Conformation

Computational methods provide valuable insights into the potential energy landscapes and dynamic behavior of this compound.

Quantum Chemical Calculations of Energetic States

Quantum chemical calculations are employed to explore the energetic states and preferred conformations of molecules. These calculations can help determine the stable structures and the energy barriers between different conformers. Studies involving quantum chemical calculations on systems containing glutamine and tyrosine residues, often in the context of larger proteins or model systems, have investigated interactions such as hydrogen bonding and tautomerization, which influence the energetic landscape biorxiv.orgusc.eduplos.orgacs.org. For instance, quantum chemical methods have been used to study the hydrogen-bond network involving FAD, glutamine, and tyrosine in BLUF proteins, providing insights into the energetic states associated with different tautomeric forms and orientations of the glutamine residue biorxiv.orgusc.eduacs.org. These calculations can predict structural parameters and vibrational frequencies, which can then be compared with experimental data usc.eduacs.org.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior and conformational flexibility of molecules in different environments, such as in solution or within a protein matrix. MD simulations can provide information about the accessible conformational space, the dynamics of side-chain rotations, and the formation and breaking of hydrogen bonds. Studies utilizing MD simulations have investigated the dynamics of amino acids, including glutamine and tyrosine, in aqueous solutions using various force fields researchgate.net. Furthermore, MD simulations have been applied to study peptides and proteins containing this compound sequences, examining their conformational changes and interactions with other molecules or within a protein environment nih.govpnas.orgtennessee.eduresearchgate.netnih.govacs.orgnih.govresearchgate.net. These simulations can reveal details about the flexibility of the peptide backbone and side chains, as well as the influence of the surrounding environment on the conformational ensemble acs.orgresearchgate.net.

Spectroscopic Probes of this compound Structural Features

Various spectroscopic techniques offer experimental avenues to probe the structural features and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a versatile technique for determining the three-dimensional structure and dynamics of molecules in solution. By analyzing chemical shifts, coupling constants, and NOE cross-peaks, researchers can gain detailed information about the conformation of peptides. While direct NMR studies solely focused on the isolated this compound dipeptide were not prominently found in the search results, NMR has been extensively used to study peptides and proteins containing glutamine and tyrosine residues, providing insights into their local conformations and dynamics nih.govpnas.orgnih.govnih.govunivr.it. For example, NMR relaxation dispersion spectroscopy has been used to study the dynamics and conformational changes in peptides and proteins nih.gov. NMR can provide information about the flexibility of different parts of a peptide chain and identify the presence of different conformational states in dynamic equilibrium nih.govunivr.it.

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

IR and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its structure and environment. These techniques can be used to identify different functional groups and study conformational changes. IR and Raman spectroscopy have been applied to study peptides and proteins, including those containing glutamine and tyrosine nih.govleibniz-fli.deresearchgate.netmt.comresearchgate.net. Vibrational bands in the IR and Raman spectra can be assigned to specific molecular vibrations, and changes in these bands can indicate alterations in conformation or hydrogen bonding leibniz-fli.demt.com. For instance, IR spectroscopy has been used to investigate the tautomerization of glutamine in the context of BLUF proteins nih.gov. Raman spectroscopy, particularly UV resonance Raman spectroscopy, can provide enhanced sensitivity to specific aromatic residues like tyrosine nih.gov.

Femtosecond Time-Resolved Absorption Studies on this compound Related Dynamics

Femtosecond time-resolved absorption spectroscopy is an ultrafast technique used to study the dynamics of photoinduced processes and structural changes that occur on femtosecond to picosecond timescales. While not always directly focused on the this compound dipeptide itself, this technique has been employed to investigate the dynamics of systems where Gln and Tyr residues are involved in photoreactions, such as in BLUF proteins nih.govnih.govresearchgate.netnih.govkoreascience.krriss.kr. These studies often examine the rapid events following light absorption, including electron and proton transfer processes that can involve the side chains of glutamine and tyrosine nih.govresearchgate.netnih.gov. Femtosecond IR spectroscopy, for example, can track ultrafast dynamics of chromophores and protein structures nih.gov. Time-resolved absorption studies can provide information about the kinetics of these fast processes and the transient species formed nih.govresearchgate.net.

Structural Elucidation of this compound Motifs within Complex Biological Macromolecules

Understanding the structural context of this compound motifs within proteins is critical for deciphering their biological roles. Crystallographic studies and analyses of protein structures have provided valuable information on how these residues are oriented and interact within a three-dimensional protein environment.

Crystallographic Studies of this compound in Protein Structures

X-ray crystallography has been instrumental in determining the precise arrangement of amino acid residues, including Gln and Tyr, within protein structures. These studies reveal the types of interactions (e.g., hydrogen bonds, van der Waals forces, NH-π interactions) that Gln and Tyr residues participate in, as well as their spatial relationship to other residues and ligands.

For example, crystallographic studies of BLUF proteins have revealed a key hydrogen-bond network involving conserved Tyr and Gln residues interacting with the FAD cofactor biorxiv.org. Specifically, in the light state, Gln is in a ZZ-imide form, with its O-H group hydrogen-bonded to the C4=O carbonyl of FAD. In the dark state, the Gln undergoes an approximate 180° rotation and is in the amide form, with its oxygen hydrogen-bonded to the Tyr biorxiv.org. In both states, the nitrogen of the Gln forms a hydrogen bond to the N5 of the FAD biorxiv.org. This detailed structural information obtained from crystallography is essential for understanding the photocycle mechanism in these proteins.

Another instance where a this compound containing motif has been structurally characterized is in the binding of peptides to protein domains. Crystal structures of the MDC1 BRCT domain bound to a pSer-Gln-Glu-Tyr-COO(-) peptide show how the BRCT domain specifically recognizes this sequence, including interactions with the C-terminal carboxylate of the tyrosine residue nih.gov. These structures provide insights into the molecular basis of protein-peptide recognition involving Gln and Tyr residues.

Furthermore, a GFP-like protein from Montipora efflorescens (Rtms5) contains a this compound-Gly tripeptide sequence that forms the chromophore plos.org. The X-ray crystal structure of Rtms5 has suggested that the configuration of this chromophore influences the protein's fluorescence properties plos.org.

Role of this compound in Protein Folding and Stability Mechanisms

Amino acid residues play diverse roles in the complex processes of protein folding and in maintaining the stability of the folded state. Gln and Tyr, with their polar side chains, contribute to these mechanisms through various interactions.

Uncharged polar amino acids, including Gln and Tyr, are often found on the surface of globular proteins, where they can form hydrogen bonds with the surrounding water molecules csbsju.edutripod.comlibretexts.orgpressbooks.pub. However, they are also frequently found in the protein interior, where they are almost always involved in hydrogen bonding csbsju.edutripod.comlibretexts.org. The formation of buried hydrogen bonds is considered a significant contributor to protein stability csbsju.edutripod.comlibretexts.org.

Molecular Interactions and Recognition Mechanisms Involving Gln Tyr Motifs

Intra- and Intermolecular Hydrogen Bonding Networks with Gln-Tyr

Hydrogen bonding is a key interaction mediated by the side chains of glutamine and tyrosine. The amide group of glutamine can act as both a hydrogen bond donor and acceptor, while the hydroxyl group of tyrosine can also participate in hydrogen bonding as both a donor and acceptor. proteinstructures.comrsc.org These capabilities allow Gln and Tyr residues to form complex hydrogen bonding networks within and between molecules.

Glutamine and tyrosine residues are frequently located in the active sites and binding pockets of proteins, where they contribute to substrate recognition and catalysis through specific interactions, including hydrogen bonds and hydrophobic contacts. proteinstructures.comrsc.orgnih.govpnas.orgnih.govresearchgate.netpnas.orgnih.govresearchgate.netnih.govembl.deresearchgate.net For instance, tyrosine residues are known to be involved in metal binding in many enzymes and contribute to protein stability through hydrogen bonds and other interactions. proteinstructures.comresearchgate.net Studies analyzing protein-ligand complexes have shown that tyrosine and glutamine are among the amino acids frequently found in binding pockets, engaging in hydrogen bonding and van der Waals interactions with bound ligands. nih.govembl.de

Analysis of biochemical interactions in protein binding pockets highlights glutamine (Gln) as a hydrogen bond acceptor via its NE2 (NH2) group and tyrosine (Tyr) as a hydrogen bond donor via its OG1 (OH) group. researchgate.net Furthermore, large-scale analyses of protein interactions suggest that tyrosine and glutamine residues can form many simultaneous donor/acceptor interactions. rsc.org

A prominent example of a conserved hydrogen-bond network involving Gln and Tyr is found in Blue Light-Using Flavin (BLUF) proteins. In these photoreceptors, a network involving the FAD chromophore, a conserved glutamine, and a conserved tyrosine is crucial for photoactivation. nih.govpnas.orgnih.govbiorxiv.orgresearchgate.net Upon blue light illumination, a rearrangement of the hydrogen bond network between FAD, glutamine, and tyrosine occurs in the active site. nih.govnih.gov This rearrangement is initiated by photo-induced proton-coupled electron transfers (PCETs). biorxiv.org The conserved glutamine undergoes chemical and/or mechanical changes, including rotation and tautomerization between amide and imide forms, which are critical for the structural change of the FAD-Gln-Tyr hydrogen-bond network and the formation of the protein's signaling state. nih.govnih.govbiorxiv.orgresearchgate.net In the dark state, persistent hydrogen bonding exists between the Gln Nε and Tyr O. biorxiv.org The rearrangement of this network is essential for the protein's function in processes like phototaxis and the regulation of photosynthetic gene expression. biorxiv.org

Research findings on the FAD-Gln-Tyr network in BLUF proteins illustrate the dynamic nature of these interactions:

| Residue | Interaction Partner | Interaction Type | State | Reference |

| Gln Nε | Tyr O | Hydrogen Bond | Persistent | biorxiv.org |

| Gln Nε | FMN N5 | Hydrogen Bond | Dark State | biorxiv.org |

| Gln Nε | FMN O4 | Hydrogen Bond | Dark State | biorxiv.org |

| Gln Oε | Tyr O | Hydrogen Bond | Persistent | biorxiv.org |

| Gln | FAD C4=O | Hydrogen Bond (Imide) | Light State | biorxiv.orgresearchgate.net |

| Gln | Tyr | Hydrogen Bond (Amide) | Dark State | biorxiv.orgresearchgate.net |

| Tyr | FAD | Electron Donor (PCET) | Light State | pnas.orgnih.gov |

This compound as Key Residues in Protein Active Sites and Binding Pockets

This compound in Protein-Protein Interactions

Gln and Tyr residues also contribute significantly to the stability and specificity of protein-protein interactions, including the formation of protein interfaces and the determination of oligomerization states.

Analysis of residue propensity at protein-protein interfaces compared to exposed protein surfaces indicates that Tyr and Trp are significantly conserved in binding sites, potentially contributing to structural stability upon folding and binding. pnas.org

The presence and position of Gln and Tyr residues within protein sequences can influence the oligomerization state of protein domains, particularly in coiled-coil structures. Coiled coils are alpha-helical bundles where the packing of hydrophobic residues at specific positions (typically 'a' and 'd') within a heptad repeat (abcdefg) drives oligomerization. rsc.org

Studies on model coiled-coil proteins have demonstrated that substitutions at these core positions can dictate the preferred oligomerization state. For example, in one study, model coiled coils with tyrosine or glutamine at position 'a' were found to form exclusively three-stranded trimers, in contrast to other substitutions that favored two-stranded monomers. nih.govresearchgate.net This suggests that the specific interactions mediated by Tyr and Gln at these positions, including potential hydrogen bonds and packing interactions, favor a trimeric assembly.

Furthermore, the replacement of charged residues with polar but uncharged residues like glutamine in coiled-coil domains can alter oligomerization. In the coiled-coil domain of cartilage matrix protein, substituting a specific arginine residue with glutamine switched the oligomerization state from a trimer to a tetramer at neutral pH. embopress.org This highlights how the balance of ionic and polar interactions mediated by residues like glutamine can be critical in determining the quaternary structure of coiled coils. Gln at position 'g' and Tyr at positions like 'a' or 'f' are also considered in the rational design of synthetic coiled coils with desired oligomerization states. rsc.orgucsd.edu

Data on the influence of amino acid substitutions at position 'a' on coiled-coil oligomerization state:

| Amino Acid at Position 'a' | Observed Oligomerization State (at 50 µM) | Reference |

| Leucine | Exclusively three-stranded trimer | nih.govresearchgate.net |

| Tyrosine | Exclusively three-stranded trimer | nih.govresearchgate.net |

| Glutamine | Exclusively three-stranded trimer | nih.govresearchgate.net |

| Histidine | Exclusively three-stranded trimer | nih.govresearchgate.net |

| Asparagine | Exclusively two-stranded monomer | nih.govresearchgate.net |

| Lysine | Exclusively two-stranded monomer | nih.govresearchgate.net |

| Ornithine | Exclusively two-stranded monomer | nih.govresearchgate.net |

| Arginine | Exclusively two-stranded monomer | nih.govresearchgate.net |

| Tryptophan | Exclusively two-stranded monomer | nih.govresearchgate.net |

Contribution to Protein-Protein Interface Stability

This compound in Receptor-Ligand Recognition

Glutamine and tyrosine residues are also implicated in the specific recognition and binding between receptors and their ligands, including peptide ligands. These residues, located in the binding pockets of receptors or within the ligand itself, can form crucial interactions that determine binding affinity and specificity.

In the context of G protein-coupled receptors (GPCRs), which bind a variety of ligands including peptides, Gln and Tyr residues can play important roles. For example, in the human V2 vasopressin receptor, a conserved glutamine residue in transmembrane helix 7 forms hydrogen bonds that may stabilize the kinking conformation essential for receptor activation. pnas.org Additionally, tyrosine residues within peptide ligands can form critical polar interactions with residues in the receptor binding pocket that are essential for receptor activation. biorxiv.org

The specific interactions formed by Gln and Tyr in receptor-ligand recognition can include hydrogen bonds between their polar side chains and complementary groups on the ligand or receptor, as well as hydrophobic interactions involving the aromatic ring of tyrosine. These interactions contribute to the precise molecular fit required for high-affinity binding and subsequent signal transduction.

Specificity in Peptide-Receptor Binding (e.g., Gonadotropin-Releasing Hormone Receptor)

Interactions involving glutamine and tyrosine residues are observed in the binding of peptides to the Gonadotropin-Releasing Hormone (GnRH) receptor. Studies on the human GnRH receptor have highlighted the importance of specific receptor residues, such as Tyr290(6.58) in transmembrane domain 6, for high-affinity binding of GnRH I and its analogues nih.govacs.org. Molecular modeling and mutational analysis suggest that Tyr290(6.58) interacts directly with Tyr5 of GnRH I nih.govacs.org. Notably, mutating Tyr290(6.58) to glutamine (Y290Q mutation) increased the affinity for GnRH analogues containing tyrosine at position 5, suggesting the formation of a hydrogen bond between the introduced glutamine residue on the receptor and the tyrosine residue on the ligand nih.govacs.org. This indicates that both glutamine and tyrosine, whether on the peptide ligand or the receptor, can be key contact points influencing binding specificity and affinity.

Beyond the GnRH receptor, a peptide sequence (Gln9-Tyr20) derived from annexin (B1180172) AI has been shown to interact with the Formyl Peptide Receptor 1 (FPR1). Research indicates that the N-terminal glutamine (Gln9) in this peptide is of critical importance for its activity and interaction with FPR1 nih.gov. The core activating structure was identified as Gln9-Ala10-Trp11-Phe12, demonstrating the significance of the N-terminal glutamine in initiating the receptor interaction for this specific peptide nih.gov. Furthermore, a peptide containing the sequence this compound (Lys-Tyr-Leu-Gly-Pro-Gln-Tyr-OCH3), derived from milk proteins, has been identified as an opioid receptor agonist, suggesting a potential role for this dipeptide motif in modulating opioid receptor activity pan.olsztyn.pl.

Computational Analysis of this compound Interaction Energies

Computational methods provide valuable insights into the molecular forces and energies governing the interactions involving glutamine and tyrosine residues in peptides and proteins. Techniques such as the Fragment Molecular Orbital (FMO) method and molecular docking studies are widely used to analyze these interactions at an atomic level.

Advanced Methodologies in Gln Tyr Research

Integrated Computational and Experimental Approaches

Integrated computational and experimental approaches are crucial for studying Gln-Tyr, particularly within larger peptide or protein contexts. Molecular dynamics (MD) simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, are used to explore the conformational landscape and interaction dynamics of peptides containing this compound. These simulations can provide insights into hydrogen bonding patterns, flexibility, and interactions with other molecules or protein domains. For instance, Born-Oppenheimer molecular dynamics calculations have been employed to study the dynamics and interactions of peptides containing the Gln-Gln-Asn-Tyr (GNNQQNY) motif, identifying close contacts consistent with experimental cross-linking results from mass spectrometry rsc.orgnih.govresearchgate.net. Density functional theory (DFT) calculations are also utilized to evaluate non-covalent binding and structural energies within such systems rsc.orgnih.gov.

Computational studies can predict favorable interactions and structural arrangements, which are then validated or further investigated through experiments. This iterative process allows for the refinement of computational models and a deeper understanding of experimental observations. For example, computational design coupled with experimental validation has been used to study peptide binding, where mutations including those involving glutamine residues were computationally predicted to affect binding affinity and subsequently tested experimentally nih.govresearchgate.net.

Data from computational simulations, such as trajectories showing atomic contacts and hydrogen bond lifetimes, can be correlated with experimental data from techniques like mass spectrometry or spectroscopy to build a more complete picture of the system. This integration is particularly valuable for understanding the role of Gln and Tyr residues in complex biological processes, such as protein-ligand interactions or protein aggregation rsc.orgnih.govresearchgate.netpnas.orgfrontiersin.org.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques provide detailed information about the structure and environment of this compound residues within peptides and proteins.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers insights into the vibrational modes of molecules, providing information about chemical bonds and local environments. FTIR spectroscopy can be used to study protein secondary structure and hydrogen bonding patterns leibniz-fli.de. Specific vibrational modes associated with glutamine and tyrosine residues can be monitored to understand their involvement in interactions or conformational changes nih.govnih.govcas.cz. For example, FTIR has been used in conjunction with quantum chemical calculations to investigate the tautomerization and rotation of a conserved glutamine residue interacting with a tyrosine in photoreceptor proteins biorxiv.orgnih.govacs.org. Surface-enhanced Raman scattering (SERS) has also been applied to study the adsorption and orientation of peptides containing tyrosine on surfaces, providing information about the interaction of the tyrosine ring and its phenolic group nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and proteins and studying their dynamics and interactions. While interpreting NMR spectra of large proteins can be complex, it is highly valuable for smaller peptides or for studying specific residues within larger proteins through isotopic labeling leibniz-fli.de. NMR can provide detailed information about the local conformation, hydrogen bonding, and interactions of the Gln and Tyr residues in a sequence.

Targeted Mutagenesis and Protein Engineering for Functional Probing

Targeted mutagenesis and protein engineering are essential tools for investigating the specific roles of Gln and Tyr residues in the function of peptides and proteins. By selectively altering the amino acid sequence, researchers can assess the impact of these residues on structure, stability, binding affinity, and catalytic activity.

Site-directed mutagenesis allows for the replacement of Gln or Tyr with other amino acids to probe the importance of their side chains, polarity, hydrogen bonding capabilities, or aromaticity nih.govcsbsju.edu. For instance, mutagenesis studies have been used to investigate the roles of conserved glutamine and tyrosine residues in enzymes and other proteins, revealing their importance in catalysis, proton translocation, or maintaining structural integrity nih.govacs.orgasm.org. Substituting Gln with alanine (B10760859) or glutamate (B1630785), or Tyr with phenylalanine or serine, can help differentiate between the contributions of the side chain's size, hydrophobicity, aromaticity, and hydrogen bonding potential oup.com.

Protein engineering can involve introducing this compound motifs into proteins or designing peptides containing this dipeptide to study their behavior or to confer specific properties. This can include designing peptides for studying amyloid aggregation, where the presence and position of Gln and Tyr residues significantly influence self-assembly and interaction with other molecules rsc.orgnih.gov. Engineered proteins with mutations in or near this compound can be analyzed using techniques like activity assays, binding studies, and spectroscopic methods to understand the functional consequences of the modifications nih.govoup.com.

Studies involving mutagenesis of residues like glutamine and tyrosine have demonstrated their critical roles in various protein functions, including interactions with RNA and signal transduction pathways biorxiv.orgoup.com. The effects of these mutations on enzyme function or protein interactions can be quantified through experimental assays, providing direct evidence for the importance of Gln and Tyr at specific positions nih.govoup.com.

Mass Spectrometry for Peptide Identification and Interaction Analysis (e.g., CID-MS3)

Mass spectrometry (MS) plays a vital role in the identification, characterization, and analysis of interactions involving this compound containing peptides. MS provides information about the mass-to-charge ratio of ions, allowing for the identification of peptides based on their molecular weight.

Tandem mass spectrometry (MS/MS), where peptide ions are fragmented and the resulting fragment ions are analyzed, is commonly used for peptide sequencing and identification. Collision-induced dissociation (CID) is a widely used fragmentation technique that generates characteristic b- and y-ions, providing sequence information researchgate.net. For peptides containing this compound, CID can help confirm the presence and position of these residues within the sequence.

Advanced MS techniques, such as CID-MS3, offer even greater capabilities for structural analysis and the study of peptide interactions. CID-MS3 involves multiple stages of mass analysis and fragmentation. This can be particularly useful for analyzing complex mixtures of peptides or for obtaining more detailed fragmentation patterns to differentiate between isomeric peptides or to pinpoint sites of modification or cross-linking rsc.orgnih.govresearchgate.netnih.gov. In studies involving photo-cross-linking of peptides, CID-MS3 has been used to identify the specific amino acid residues involved in cross-links, providing insights into peptide-peptide interaction interfaces rsc.orgnih.govresearchgate.net. This technique allowed for the determination of cross-link distributions at specific residues within peptide segments containing glutamine and tyrosine rsc.orgnih.govresearchgate.net.

Mass spectrometry is also used to study non-covalent complexes involving peptides containing this compound, providing information about binding stoichiometry and affinity rsc.orgnih.gov. Techniques like electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are employed for generating gas-phase ions of peptides and their complexes for MS analysis researchgate.netresearchgate.netresearchgate.netnih.gov. Ion mobility-mass spectrometry (IM-MS) can further separate peptide ions based on their size, shape, and charge, providing additional dimensions of analysis, particularly for studying conformational isomers or multimeric species of glutamine-containing peptides koreascience.krmdpi.com.

Detailed mass spectral analysis, including the identification of specific fragment ions and the analysis of fragmentation patterns, is crucial for confirming peptide sequences, identifying modifications, and understanding how Gln and Tyr residues influence peptide behavior in the gas phase and in interactions rsc.orgnih.govresearchgate.netkoreascience.krmdpi.comnih.gov.

Future Research Directions and Interdisciplinary Prospects

Elucidating Novel Biological Roles of Gln-Tyr

The biological roles of dipeptides like this compound are an active area of investigation. While comprehensive data specifically on this compound's endogenous functions is scarce, studies on related γ-glutamyl peptides and the individual amino acids, glutamine and tyrosine, provide a basis for hypothesizing potential roles.

Research into γ-glutamyl peptides, which feature a gamma linkage between glutamic acid and another amino acid, has revealed taste-enhancing properties and potential functional attributes, such as triggering the release of cholecystokinin (B1591339) via activation of the calcium-sensing receptor. researchgate.net Although this compound contains a standard alpha peptide bond, the presence of glutamine suggests it could potentially be involved in similar pathways or have taste-related properties that warrant further investigation. Future research could focus on identifying if this compound exists naturally in biological systems beyond those where it has been detected, such as certain foods. nonlinear.com Techniques like targeted metabolomics could be employed to screen for this compound in various tissues and organisms under different physiological conditions to uncover novel biological roles.

Furthermore, the individual amino acids comprising this compound have well-established biological functions. Tyrosine is a precursor for important neurotransmitters like dopamine (B1211576) and norepinephrine, and its supplementation has been studied for its effects on cognitive performance under stress. nih.gov Glutamine is a conditionally essential amino acid involved in numerous metabolic processes, including immune function and gut health. Investigating whether this compound itself possesses any of the biological activities attributed to its constituent amino acids, or if it exhibits unique synergistic effects, represents a significant area for future research. This could involve in vitro and in vivo studies to assess its impact on neurological function, metabolic pathways, and immune responses.

Development of Advanced Methodologies for this compound Analysis

Accurate and sensitive analytical methods are crucial for studying the biological roles and potential applications of this compound. The analysis of amino acids and peptides often involves chromatographic techniques coupled with various detection methods. nih.govmyfoodresearch.com

Current methods for amino acid analysis frequently utilize high-performance liquid chromatography (HPLC) with pre- or post-column derivatization to enhance detectability by UV or fluorescence detectors. nih.govmyfoodresearch.com Mass spectrometry (MS) is also increasingly used due to its sensitivity and specificity. nih.gov

Developing advanced methodologies specifically for this compound analysis would involve optimizing existing techniques or exploring novel approaches. This could include:

Optimization of Chromatographic Conditions: Tailoring stationary phases, mobile phases, and gradient programs in HPLC or UPLC (Ultra-Performance Liquid Chromatography) to achieve optimal separation and resolution of this compound from complex biological matrices. lcms.czsemanticscholar.org

Development of Highly Sensitive Derivatization Strategies: Exploring new derivatization reagents or protocols that specifically target this compound, improving its ionization efficiency for MS detection or enhancing its signal for UV/fluorescence detection. nih.govresearchgate.net

Implementation of hyphenated techniques: Coupling chromatographic separation with advanced mass spectrometry techniques like tandem MS (MS/MS) for definitive identification and quantification of this compound in complex samples. This would enable researchers to study its presence and concentration in biological fluids and tissues with high accuracy.

Creation of Certified Reference Materials: The development of certified reference materials for this compound would be essential for ensuring the accuracy and comparability of analytical data across different studies and laboratories.

The development of robust and sensitive analytical methods is a foundational step for advancing research into this compound, enabling accurate quantification and facilitating the elucidation of its biological roles.

This compound in Biomolecular Design and Engineering

The dipeptide this compound holds potential as a building block or motif in biomolecular design and engineering due to the distinct properties of glutamine and tyrosine. Biomolecular engineering involves manipulating biomolecules like peptides and proteins to create new materials and molecules with targeted properties. researchgate.netmit.edu

Future research directions in this area could include:

Incorporation into Peptide Therapeutics and Mimetics: this compound, or modified versions thereof, could be incorporated into larger peptide sequences to impart specific characteristics. Tyrosine residues are known to influence the self-assembly and structural conformation of proteins due to their phenolic group. academie-sciences.fr Glutamine's polarity and hydrogen-bonding capabilities can also influence peptide structure and interactions. nih.gov This could be relevant in the design of peptide therapeutics or peptidomimetics with enhanced stability, altered binding affinities, or improved pharmacokinetic properties. nih.govexplorationpub.comacadempharm.ru

Design of Functional Biomaterials: Peptides and amino acids are being explored for the creation of novel biomaterials with applications in drug delivery, tissue engineering, and biosensing. researchgate.netmit.edu The chemical properties of this compound could be leveraged to design self-assembling peptide hydrogels or other biomaterials with specific mechanical or biological properties. For instance, the aromatic ring of tyrosine can participate in pi-pi interactions, which are important driving forces in the formation of biomolecular condensates and could be utilized in material design. nih.gov

Development of Biosensors and Molecular Probes: Peptides can be designed to selectively bind to target molecules, forming the basis of biosensors. mit.edu Research could explore the design of this compound-containing peptides as recognition elements for specific analytes. The tyrosine residue's aromaticity and potential for modifications could be useful in developing fluorescent or electrochemical biosensors.

Computational Biomolecular Design: Utilizing computational tools and algorithms to design and predict the properties of peptides and proteins incorporating this compound. nih.gov This could involve modeling the structural impact of this compound insertions or substitutions in existing proteins or designing entirely novel peptide sequences containing this compound for specific functions.

The integration of this compound into biomolecular design strategies offers exciting possibilities for creating novel functional molecules and materials with diverse applications in biotechnology and medicine.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Glutaminyl-Tyrosine | 9972600 |

| Glutamine | 5961 |

| Tyrosine | 6057 |

| γ-L-Glutamyl-L-tyrosine | 13219812 |

Data Tables

While the search results provided limited direct quantitative data specifically on this compound's biological roles or analytical parameters suitable for extensive tables solely focused on this dipeptide, the following table illustrates the type of data that would be valuable in future research on this compound analysis, based on parameters reported for general amino acid analysis methods. lcms.czresearchgate.net

| Analytical Parameter | Example Value (Hypothetical for this compound) | Relevant Section |

| Retention Time | X minutes | 7.2 |

| Limit of Detection | Y µM | 7.2 |

| Linearity (R²) | Z | 7.2 |

| Recovery | W % | 7.2 |

Note: The values in this table are hypothetical and provided solely for illustrative purposes to demonstrate the type of data relevant to this compound analysis.

Future research findings in the areas outlined above would generate specific data on this compound's biological activities, precise analytical method parameters, and the performance of this compound-containing biomaterials or peptides, which could then populate detailed data tables.

Q & A

Q. What integrative frameworks address conflicting findings on this compound’s role in oxidative stress?

- Methodological Answer : Systematic reviews with meta-analyses (PRISMA guidelines) aggregate data across studies, while pathway enrichment analysis (e.g., DAVID, KEGG) identifies context-dependent mechanisms. Mechanistic studies using ROS-sensitive probes (e.g., DCFH-DA) in genetically modified models clarify causal relationships .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise, triangulate findings using orthogonal techniques (e.g., SPR vs. ITC for binding studies) and re-analyze raw data with robust statistical frameworks (e.g., mixed-effects models) .

- Experimental Design : Pilot studies to determine effect sizes and power analysis ensure adequate sample sizes. Randomized block designs mitigate batch effects in synthesis or assay workflows .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.